(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a diazinane ring, a chlorophenyl group, and a benzyl ether moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the diazinane ring with a chlorophenyl group, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the benzyl ether moiety: This can be accomplished by reacting the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific structural features, such as the combination of a benzyl ether moiety and a chlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H21ClN2O5 |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21ClN2O5/c1-2-33-23-15-18(8-13-22(23)34-16-17-6-4-3-5-7-17)14-21-24(30)28-26(32)29(25(21)31)20-11-9-19(27)10-12-20/h3-15H,2,16H2,1H3,(H,28,30,32)/b21-14+ |
InChI Key |
IHMCMYFBPREEGS-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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